molecular formula C8H5BrN2O B13659630 2-Bromo-5-(pyridin-2-yl)oxazole

2-Bromo-5-(pyridin-2-yl)oxazole

Cat. No.: B13659630
M. Wt: 225.04 g/mol
InChI Key: PQMOEEXNSDIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. It is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles .

Scientific Research Applications

2-Bromo-5-(pyridin-2-yl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-2-yl)oxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(pyridin-4-yl)oxazole
  • 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole
  • 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine

Uniqueness

2-Bromo-5-(pyridin-2-yl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and pyridine moieties makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-bromo-5-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H

InChI Key

PQMOEEXNSDIFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.